4-Amino-2-anilino-6-phenylpyrimidine-5-carbonitrile
Description
4-Amino-2-anilino-6-phenylpyrimidine-5-carbonitrile is a pyrimidinecarbonitrile derivative characterized by a central pyrimidine ring substituted at positions 2, 4, 5, and 4. The compound features an anilino group (phenylamino) at position 2, an amino group at position 4, a phenyl group at position 6, and a nitrile moiety at position 5 (Figure 1). Its molecular formula is C₁₇H₁₂N₅, with a molar mass of 286.32 g/mol.
Properties
CAS No. |
118965-88-1 |
|---|---|
Molecular Formula |
C17H13N5 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
4-amino-2-anilino-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H13N5/c18-11-14-15(12-7-3-1-4-8-12)21-17(22-16(14)19)20-13-9-5-2-6-10-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
RCTSUAPXONSSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)NC3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes and ketones with amidines under catalytic conditions. For instance, a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial applications .
Chemical Reactions Analysis
Substitution Reactions
The amino and anilino groups enable further functionalization:
Azide Substitution
4-Chloro intermediates react with sodium azide in dimethyl sulfoxide (DMSO) at 70–80°C for 5 hours, followed by hydrogenation with Pd/C to yield the amino derivative .
Example
2-Anilino-4-azido-5-methyl-6-phenylpyrimidine → 4-amino-2-anilino-6-phenylpyrimidine-5-carbonitrile (via catalytic hydrogenation) .
Nucleophilic Aromatic Substitution
Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate reacts with substituted anilines in 1,4-dioxane/HCl at 100°C for 12 hours to introduce the anilino group .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Methoxyaniline | 1,4-dioxane, HCl, 12 h | 2-(4-Methoxyanilino)-6-phenyl derivative | 82% |
Cyclocondensation Reactions
Pyrimidine-5-carbonitriles are formed via cyclocondensation of chalcones with hydroxylamine hydrochloride in ethanol under reflux .
Example
Chalcone + hydroxylamine hydrochloride → Spiro-pyrimidine-5-carbonitrile (4 h, 80% ethanol) .
Pharmacological Modifications
The carbonitrile group undergoes electrophilic attacks for drug development:
-
Acetylation : Reacts with acetic anhydride to form N-acetyl derivatives (3 h reflux) .
-
Sulfur incorporation : Treatment with Lawesson’s reagent introduces thione groups .
Example
4-Amino-2-anilino-6-phenylpyrimidine-5-carbonitrile + acetic anhydride → N-acetylated derivative (72% yield) .
Catalytic and Mechanistic Insights
-
Ammonium chloride activates carbonyl compounds via hydrogen bonding, facilitating nucleophilic attacks .
-
Diisopropylethylammonium acetate (DIPEAc) improves reaction rates in polar aprotic solvents .
Structural Confirmation
-
Spectroscopy : LCMS (M+1: 277.2) , IR (C≡N stretch: 2200–2250 cm⁻¹) .
-
X-ray crystallography : Confirms planar pyrimidine ring and substituent orientations .
Challenges and Optimizations
Scientific Research Applications
4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Medicine: It is being explored as a potential anticancer agent targeting specific molecular pathways.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), inhibiting the proliferation of cancer cells . The compound can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells by upregulating caspase-3 levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinecarbonitriles exhibit diverse biological activities and physicochemical properties depending on substituent patterns. Below is a systematic comparison:
Structural Analogues
Physicochemical Properties
*Estimated based on analogues in .
Key Findings and Implications
Substituent Effects: Chloro and trifluoromethyl groups enhance thermal stability (↑ melting points) but reduce solubility . Phenethylamino groups improve bioavailability and target specificity .
Synthetic Efficiency : Aqueous thermal methods offer eco-friendly routes with high yields (>70%) compared to traditional reflux methods .
Biological Relevance: The 2-anilino and 5-cyano groups are critical for kinase inhibition, while 4-amino groups enhance hydrogen bonding with biological targets .
Biological Activity
4-Amino-2-anilino-6-phenylpyrimidine-5-carbonitrile (commonly referred to as 4-AAPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 118965-88-1 |
| Molecular Formula | C17H13N5 |
| Molecular Weight | 287.32 g/mol |
| IUPAC Name | 4-amino-2-anilino-6-phenylpyrimidine-5-carbonitrile |
| InChI Key | RCTSUAPXONSSHY-UHFFFAOYSA-N |
4-AAPPC exhibits its biological effects primarily through the inhibition of specific molecular targets, particularly receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potent candidate for anticancer therapy. The compound mimics ATP, thereby blocking the phosphorylation activity necessary for kinase function, which is crucial in cancer cell growth and metastasis .
Anticancer Activity
Research has shown that 4-AAPPC possesses notable anticancer properties. In vitro studies using HeLa cells demonstrated a significant reduction in cell viability when treated with encapsulated forms of the compound. Specifically, at a concentration of 20 μg/mL, cell viability dropped to approximately 75.91% . In vivo studies using sarcoma 180 tumor models indicated tumor inhibition rates of up to 66.47% when administered in liposomal form compared to lower rates for free compounds and standard chemotherapy agents like 5-fluorouracil (5-FU) .
Antimicrobial and Anti-inflammatory Effects
In addition to its anticancer properties, 4-AAPPC has shown potential antimicrobial and anti-inflammatory activities. It has been reported to inhibit various bacterial strains, suggesting its utility as an antimicrobial agent. Furthermore, the compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Case Studies
-
In Vitro Cytotoxicity Assay
- Objective: Evaluate the cytotoxic effects on cancer cell lines.
- Method: HeLa cells were treated with varying concentrations of encapsulated 4-AAPPC.
- Results: The encapsulated compound demonstrated superior cytotoxicity compared to free forms and other tested agents.
-
In Vivo Tumor Model
- Objective: Assess the antitumor efficacy in a murine model.
- Method: Swiss albino mice were inoculated with sarcoma 180 cells and treated with either liposomal or free forms of the compound.
- Results: The liposomal formulation achieved a tumor inhibition rate significantly higher than both free forms and control treatments .
Comparative Analysis with Related Compounds
The biological activity of 4-AAPPC can be compared with other pyrimidine derivatives known for their therapeutic potential:
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Anticancer | EGFR inhibition |
| Pyrimido[4,5-d]pyrimidines | Antiviral | Adenosine receptor antagonism |
| Pyrazolo[3,4-d]pyrimidines | Antimicrobial | Inhibition of bacterial growth |
Q & A
Q. Q: What are the standard synthetic routes for 4-amino-2-anilino-6-phenylpyrimidine-5-carbonitrile, and how are reaction conditions optimized?
A: The compound is typically synthesized via nucleophilic substitution of 2-methylthiopyrimidine intermediates with primary amines (e.g., phenethylamine) under reflux conditions. For example, heating 2-methylthiopyrimidine derivatives with excess amine (5 mL) overnight at reflux yields the target compound after acidification and crystallization (ethanol is commonly used) . Key parameters include reaction time (12–24 hours), solvent choice (polar aprotic solvents enhance nucleophilicity), and stoichiometric excess of amine to drive substitution. Purity is confirmed via melting point analysis (e.g., 161°C for derivative 5j) and spectroscopic characterization .
Advanced Synthesis: Multi-Component Approaches
Q. Q: How can multi-component reactions improve the efficiency of synthesizing pyrimidinecarbonitrile derivatives?
A: A three-component reaction under thermal aqueous conditions enables simultaneous assembly of the pyrimidine core, aryl groups, and nitrile functionality. For example, combining aldehydes, malononitrile, and thiourea derivatives in water at 80–100°C yields 4-amino-5-pyrimidinecarbonitriles with diverse substituents. This method avoids toxic solvents and reduces purification steps, achieving yields up to 85% for analogs like 4f (4-(dimethylamino)phenyl variant) . Optimization involves pH control (neutral to slightly basic) and temperature gradients to suppress side reactions.
Structural Characterization
Q. Q: What spectroscopic techniques are critical for confirming the structure of this compound, and how are conflicting data resolved?
A: Essential techniques include:
- IR spectroscopy : Detection of NH₂ (3410–3329 cm⁻¹), CN (2212 cm⁻¹), and aromatic C=C (1608–1542 cm⁻¹) stretches .
- ¹H-NMR : Aromatic protons (δ 7.00–8.45 ppm), NH₂ (δ 5.10–6.00 ppm), and aliphatic protons (e.g., NHCH₂ at δ 3.63 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 349.12 for derivative 5k) and fragmentation patterns validate the molecular formula .
Conflicting data (e.g., melting point variations in derivatives with similar substituents) are resolved by assessing crystallinity via X-ray diffraction or DSC analysis to rule out polymorphic forms .
Biological Activity Profiling
Q. Q: What methodologies are used to evaluate the antidiabetic or anticancer potential of this compound?
A:
- In vitro enzyme assays : α-Glucosidase or DPP-4 inhibition assays (for antidiabetic activity) using spectrophotometric methods .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .
- SAR studies : Systematic substitution of the anilino or phenyl groups to correlate structural changes with activity. For instance, electron-withdrawing groups (e.g., Cl at the 4-position in 5k) enhance antidiabetic potency .
Contradictory Data in Physicochemical Properties
Q. Q: How should researchers address discrepancies in reported melting points or spectral data for derivatives?
A: Discrepancies (e.g., mp 161°C for 5j vs. 222°C for 4h) often arise from:
- Crystallization solvents : Ethanol vs. DMSO/water mixtures alter crystal packing .
- Purity : HPLC or elemental analysis (e.g., C, H, N % within ±0.3% of theoretical values) ensures sample integrity .
- Instrument calibration : Cross-validate using reference compounds with known spectra .
Reaction Mechanism Elucidation
Q. Q: What computational tools aid in understanding the substitution mechanisms at the pyrimidine core?
A: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and regioselectivity during nucleophilic substitution. For example, the preference for 2-anilino substitution over 4-amino is explained by lower activation energy due to resonance stabilization of intermediates . Molecular electrostatic potential maps identify nucleophilic attack sites, guiding synthetic modifications .
Solubility and Purification Challenges
Q. Q: What strategies improve solubility for biological assays without compromising stability?
A:
- Co-solvent systems : DMSO:water (5:5) enhances solubility while maintaining stability .
- Salt formation : Acidic protonation (HCl) increases aqueous solubility for in vitro testing .
- Nanoformulation : Encapsulation in PEGylated liposomes reduces aggregation in physiological buffers .
Stability Under Storage Conditions
Q. Q: How does the compound degrade over time, and what storage protocols prevent decomposition?
A: Degradation pathways include:
- Hydrolysis : The nitrile group converts to carboxylic acid in humid conditions.
- Oxidation : Aromatic amines form N-oxides under light exposure.
Mitigation : Store at −20°C in amber vials with desiccants (silica gel). Periodic FT-IR monitoring detects early degradation .
Advanced SAR and Analog Design
Q. Q: What substituent modifications enhance target selectivity in kinase inhibition?
A:
- 2-Anilino group : Bulky substituents (e.g., 4-CF₃ in derivative 4j) improve binding to ATP pockets .
- 5-CN group : Maintains hydrogen bonding with kinase hinge regions .
- 6-Phenyl substitution : Electron-rich aryl groups (e.g., 4-OCH₃) enhance cellular permeability .
Computational Modeling for Reaction Design
Q. Q: How do machine learning models accelerate the discovery of novel pyrimidine derivatives?
A: Tools like ICReDD integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict optimal conditions (solvent, catalyst) for new derivatives. For example, ML-predicted activation energies reduce trial-and-error synthesis by 40% .
Data Management in Spectral Analysis
Q. Q: What software tools standardize spectral data reporting for reproducibility?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
